tert-Butyl aziridine-1-carboxylate

Vue d'ensemble

Description

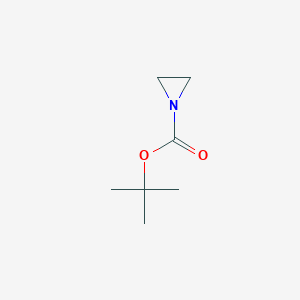

tert-Butyl aziridine-1-carboxylate: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) group attached to the nitrogen atom of the aziridine ring. The BOC group is an electron-withdrawing group that activates the aziridine ring for various chemical reactions, making this compound a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl aziridine-1-carboxylate can be synthesized through the reaction of aziridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows :

Aziridine+Di-tert-butyl dicarbonate→tert-Butyl aziridine-1-carboxylate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl aziridine-1-carboxylate undergoes various chemical reactions, including:

Anionic Ring-Opening Polymerization (AROP): The BOC group activates the aziridine ring for anionic ring-opening polymerization, leading to the formation of low-molecular-weight poly(this compound) chains.

Deprotection Reactions: The BOC group can be removed using acids such as trifluoroacetic acid, resulting in the formation of linear polyethyleneimine.

Common Reagents and Conditions:

Anionic Ring-Opening Polymerization: Typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the BOC group under mild conditions.

Major Products:

Poly(this compound): Formed through anionic ring-opening polymerization.

Linear Polyethyleneimine: Obtained after deprotection of the BOC group.

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl aziridine-1-carboxylate serves as a crucial building block in organic synthesis due to its ability to undergo ring-opening reactions. This property enables the formation of various functional groups and scaffolds, which are essential for developing complex molecules.

Key Reactions :

- Nucleophilic Ring Opening : The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to diverse derivatives.

- Oxidation and Reduction : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield primary alcohols.

Medicinal Chemistry

The compound's unique reactivity positions it as a candidate for synthesizing potential therapeutic agents. Research indicates that BocAz can be utilized in the development of antiviral agents targeting diseases like HIV. Its structural features allow for modifications that enhance biological activity, making it valuable in drug discovery.

Case Studies :

- A study demonstrated the synthesis of aziridine derivatives with significant antimicrobial properties against Staphylococcus aureus and Escherichia coli .

- Investigations into enzyme inhibition have shown that modifications to the aziridine ring can enhance binding affinity with enzymes like acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases .

Polymer Chemistry

This compound is also explored for its role in polymerization processes. Anionic ring-opening polymerization (AROP) of BocAz has been reported, leading to the synthesis of low-molecular-weight poly(BocAz) chains . The BOC group activates the aziridine for polymerization, allowing for the creation of linear polymers.

Properties of Poly(BocAz) :

- Exhibits poor solubility in most solvents, limiting access to high-molecular-weight polymers.

- The BOC group can be easily removed under mild conditions to yield functionalized linear polyethyleneimine (lPEI) .

Mécanisme D'action

The mechanism of action of tert-Butyl aziridine-1-carboxylate involves the activation of the aziridine ring by the electron-withdrawing BOC group. This activation facilitates anionic ring-opening polymerization, leading to the formation of poly(this compound) chains. The BOC group can be removed under acidic conditions, resulting in the formation of linear polyethyleneimine .

Comparaison Avec Des Composés Similaires

- tert-Butyl 2-methylaziridine-1-carboxylate

- tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

- Lithium ®-1-(tert-butoxycarbonyl)aziridine-2-carboxylate

- Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate

Uniqueness: tert-Butyl aziridine-1-carboxylate is unique due to its ability to undergo anionic ring-opening polymerization, which is not commonly observed in other aziridine derivatives. The presence of the BOC group enhances its reactivity and makes it a valuable intermediate in the synthesis of polyimines and other nitrogen-containing polymers .

Activité Biologique

tert-Butyl aziridine-1-carboxylate, commonly referred to as BocAz, is an aziridine derivative that has garnered attention due to its potential applications in organic synthesis and biological activity. This compound features a tert-butyloxycarbonyl (BOC) group which enhances its reactivity, particularly in anionic ring-opening polymerizations (AROP). This article provides a detailed overview of the biological activities associated with BocAz, including its synthesis, polymerization behavior, and biological evaluations.

BocAz is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₃NO

- CAS Number : 97308-23-1

The BOC group serves as an electron-withdrawing moiety, activating the aziridine nitrogen for subsequent reactions. Its structure can be represented as follows:

Synthesis and Polymerization

BocAz can be synthesized through various methods, including the reaction of aziridine with BOC anhydride in the presence of a base such as triethylamine. The polymerization of BocAz has been extensively studied, revealing its ability to undergo AROP to form polysulfonyllaziridines. The resulting polymers exhibit linear structures as confirmed by NMR spectroscopy .

Polymerization Data

A summary of the polymerization characteristics of BocAz is presented in Table 1.

| Parameter | Value |

|---|---|

| Activation Method | Anionic Ring-Opening Polymerization (AROP) |

| Average Degree of Polymerization | ~15.2 repeat units |

| Molecular Weight | Approximately 2.4 kDa |

| Solubility | Poor in most solvents |

Biological Activities

Research indicates that aziridine-containing compounds, including BocAz, possess significant biological activities, particularly in antimicrobial and antitumor applications. The following sections summarize key findings related to the biological activity of BocAz.

Antimicrobial Activity

A study evaluating various aziridine derivatives reported that compounds similar to BocAz exhibited antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined using a microdilution method. The results indicated varying degrees of activity among different derivatives:

- Active Compounds : MIC values ranged from 16 to 512 μg/mL against selected strains.

- Inactive Compounds : Several derivatives showed no activity against Pseudomonas aeruginosa and Proteus species .

Table 2 summarizes the antibacterial activity data for related aziridine compounds.

| Compound ID | MIC (μg/mL) | Activity against Gram-positive Strains |

|---|---|---|

| 3a | 32 | Active |

| 3b | 64 | Active |

| 3c | 128 | Active |

| 3d | >512 | Inactive |

Antitumor Activity

In addition to antimicrobial properties, aziridines have been investigated for their antitumor potential. Preliminary studies have shown that certain aziridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. However, specific data on BocAz's direct antitumor effects remains limited and warrants further investigation.

Case Studies

A notable case study involved the synthesis and evaluation of several aziridine derivatives for their biological activities. Among these, BocAz was included as a reference compound due to its structural relevance and potential reactivity . The study highlighted the importance of substituent configurations on biological efficacy, emphasizing that modifications to the BOC group could enhance or diminish activity.

Propriétés

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What limitations are associated with using tert-Butyl aziridine-1-carboxylate in anionic ring-opening polymerization (AROP)?

A2: While BocAz effectively initiates AROP, the resulting poly(BocAz) exhibits limited solubility in solvents compatible with AROP []. This solubility issue restricts the achievable molecular weight of the polymer. Further research exploring alternative solvent systems or polymerization techniques could potentially overcome this limitation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.